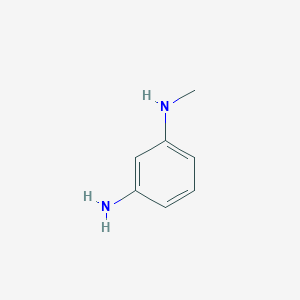

N1-Methylbenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-N-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNWNNKAUGBOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408882 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50617-73-7 | |

| Record name | N1-Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N1-Methylbenzene-1,3-diamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of N1-Methylbenzene-1,3-diamine (CAS RN: 50617-73-7). Due to the limited availability of specific experimental data for this particular isomer, this document also includes information on related compounds and generalized experimental protocols relevant to its characterization and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as N-methyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with a primary amine group and a secondary methylamine group at the 1 and 3 positions, respectively. Aromatic diamines are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide range of materials, including dyes, polymers, and pharmaceuticals.[2] The presence of two reactive amine groups with different steric and electronic environments makes this compound a potentially valuable building block for the synthesis of complex molecules with diverse biological activities.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| CAS Registry Number | 50617-73-7 | [1] |

| IUPAC Name | N¹-methylbenzene-1,3-diamine | |

| Synonyms | N-methyl-m-phenylenediamine, 3-(Methylamino)aniline | [3] |

| Physical Form | Yellow to brown to black powder, crystals, or liquid | |

| Boiling Point | 279.2 °C at 760 mmHg | [4] |

| Melting Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Soluble in organic solvents | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, based on the structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.0-7.5 ppm. The N-H protons would be broad signals, and their chemical shift would be dependent on the solvent and concentration. The methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, likely around 2.5-3.0 ppm.

-

¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amine substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-N bonds.

Synthesis and Reactivity

General Synthetic Approach

Caption: General synthetic pathways to this compound.

Reactivity

The reactivity of this compound is dictated by the two amine groups. The primary amine is generally more nucleophilic and less sterically hindered than the secondary methylamine. This difference in reactivity could be exploited for selective chemical modifications.

Expected reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Further alkylation on the primary and/or secondary amine.

-

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.

-

Coupling Reactions: Participation in coupling reactions to form larger, more complex molecules.[2]

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides a generalized workflow for the characterization of a novel or poorly characterized aromatic amine.

Caption: A general experimental workflow for the characterization of an aromatic amine.

Applications in Drug Development and Research

While no specific applications of this compound in drug development or its involvement in signaling pathways have been identified in publicly available literature, its structural motifs are present in various biologically active molecules. Aromatic diamines are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The differential reactivity of the two amine groups in this compound could be leveraged to synthesize libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

This compound is associated with several health hazards. The following GHS hazard statements have been reported:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a potentially valuable, yet under-characterized, aromatic diamine. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and safety. Significant data gaps remain, particularly concerning its experimental physical properties, detailed spectroscopic data, and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound in organic synthesis and medicinal chemistry.

References

Synthesis of 3-amino-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-methylaniline, also known as N-methyl-m-phenylenediamine, is a valuable aromatic amine intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its structure, featuring both a primary and a secondary amine group on a benzene ring, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the primary methods for the synthesis of 3-amino-N-methylaniline, complete with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

There are three principal routes for the synthesis of 3-amino-N-methylaniline, each with its own set of advantages and challenges:

-

Methylation of 3-nitroaniline followed by reduction of the nitro group: This is a robust and widely applicable two-step method. It involves the selective monomethylation of one of the amino groups of 3-nitroaniline, followed by the reduction of the nitro group to a primary amine.

-

Reductive amination of 3-nitrobenzaldehyde followed by reduction of the nitro group: This two-step approach begins with the reaction of 3-nitrobenzaldehyde with methylamine to form an imine, which is then reduced to a secondary amine. The nitro group is subsequently reduced to an amine.

-

Direct methylation of m-phenylenediamine: This is a more direct approach involving the selective methylation of one of the amino groups of m-phenylenediamine. However, controlling the selectivity to avoid over-methylation can be challenging.

The following sections provide detailed experimental protocols for each of these methods, a summary of the quantitative data in a structured table, and diagrams of the synthetic workflows.

Data Presentation: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 1. Methylation of 3-nitroaniline followed by reduction | 3-nitroaniline | Formaldehyde, Sulfuric acid; then Fe/HCl or SnCl₂/HCl | Methylation: 35-60°C; Reduction: Reflux | Good to Excellent | High | [1][2][3] |

| 2. Reductive amination of 3-nitrobenzaldehyde & reduction | 3-nitrobenzaldehyde | Methylamine, Reducing agent (e.g., NaBH₃CN); then Fe/HCl or H₂/Pd-C | Varies with reducing agent | Moderate to Good | Good | [2] |

| 3. Direct methylation of m-phenylenediamine | m-phenylenediamine | Methyl iodide | Reflux | Variable (potential for over-methylation) | Mixture of products possible | [4] |

Experimental Protocols

Method 1: Methylation of 3-nitroaniline followed by Reduction

This method is a reliable and high-yielding route to 3-amino-N-methylaniline.

Step 1: Synthesis of N-methyl-3-nitroaniline

-

Materials: 3-nitroaniline, concentrated sulfuric acid (90-98%), paraformaldehyde.

-

Procedure:

-

In a reaction vessel, dissolve 3-nitroaniline in concentrated sulfuric acid with stirring at room temperature.

-

Warm the mixture to 35-50°C.

-

Gradually add paraformaldehyde in portions, maintaining the temperature of the reaction mixture.

-

After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.[3]

-

Filter the precipitate, wash with water, and dry. The crude N-methyl-3-nitroaniline can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of N-methyl-3-nitroaniline to 3-amino-N-methylaniline

-

Materials: N-methyl-3-nitroaniline, iron powder (or stannous chloride dihydrate), hydrochloric acid, ethanol, water.

-

Procedure using Iron Powder:

-

To a suspension of N-methyl-3-nitroaniline in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron residue.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-N-methylaniline.[2]

-

The product can be further purified by distillation under reduced pressure.

-

-

Procedure using Stannous Chloride:

-

Dissolve N-methyl-3-nitroaniline in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Remove the solvent under reduced pressure and treat the residue with a strong base (e.g., concentrated KOH solution) to liberate the free amine.

-

Extract the product with an organic solvent, dry, and purify as described above.[2]

-

Method 2: Reductive Amination of 3-nitrobenzaldehyde followed by Reduction

This method provides an alternative route starting from a different commercially available material.

Step 1: Synthesis of N-(3-nitrobenzyl)methanamine

-

Materials: 3-nitrobenzaldehyde, methylamine (aqueous solution or as hydrochloride salt), a suitable reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), methanol.

-

Procedure:

-

Dissolve 3-nitrobenzaldehyde in methanol.

-

Add an aqueous solution of methylamine and stir for a short period to form the imine intermediate.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete.

-

Quench the reaction, remove the solvent, and work up by extracting the product into an organic solvent.

-

Wash, dry, and concentrate the organic extract to obtain the crude N-(3-nitrobenzyl)methanamine.

-

Step 2: Reduction of the Nitro Group

-

The nitro group of N-(3-nitrobenzyl)methanamine can be reduced to the corresponding amine using the same procedures described in Method 1, Step 2 (either with iron powder and HCl or with stannous chloride and HCl).[2]

Method 3: Direct Methylation of m-phenylenediamine

This method is the most direct but may suffer from a lack of selectivity.

-

Materials: m-phenylenediamine, methyl iodide, methanol, potassium hydroxide.

-

Procedure:

-

Dissolve m-phenylenediamine in methanol.

-

Add methyl iodide dropwise while stirring. The molar ratio of m-phenylenediamine to methyl iodide should be carefully controlled to favor mono-methylation (e.g., a 2:1 molar ratio of diamine to methyl iodide).[4]

-

Reflux the mixture for several hours.

-

Remove the excess methanol under reduced pressure.

-

Treat the residue with a base, such as potassium hydroxide, to neutralize any hydroiodic acid formed.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and remove the solvent.

-

The resulting product mixture, which may contain unreacted starting material, the desired mono-methylated product, and the di-methylated product, will likely require purification by column chromatography or fractional distillation.

-

Signaling Pathways and Experimental Workflows

References

- 1. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

N1-Methylbenzene-1,3-diamine IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N1-Methylbenzene-1,3-diamine, including its chemical identity, physical properties, a detailed synthesis protocol, and its relevance as a building block in the synthesis of bioactive molecules.

Chemical Identity

-

IUPAC Name: 3-(Methylamino)aniline[1]

-

Systematic IUPAC Name: this compound

Synonyms

This compound is known by a variety of other names, which are listed below for comprehensive reference:

-

3-Amino-N-methylaniline

-

N-Methyl-m-phenylenediamine (N-Methyl-MPD)

-

N-Methyl-1,3-benzenediamine

-

1-N-methylbenzene-1,3-diamine

-

3-N-methylbenzene-1,3-diamine

-

N-methylbenzene-1,3-diamine

-

m-(Methylamino)aniline

Physicochemical Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | PubChem CID 5151957 |

| Molecular Weight | 122.17 g/mol | PubChem CID 5151957 |

| CAS Number | 50617-73-7 | PubChem CID 5151957 |

| Appearance | Yellow to brown to black powder, crystals, or liquid | Sigma-Aldrich |

| Boiling Point | 279.2 °C at 760 mmHg | Sigma-Aldrich |

| Storage Temperature | 2-8°C, under inert atmosphere, kept in dark place | Sigma-Aldrich |

Experimental Protocols: Synthesis

The following is a representative two-step experimental protocol for the synthesis of N-methyl-phenylenediamine isomers, adapted from patent literature for this compound.[2] This method involves the N-methylation of a nitroaniline precursor followed by the reduction of the nitro group.

Step 1: N-methylation of m-Nitroaniline

Objective: To synthesize N-methyl-3-nitroaniline.

Materials:

-

m-Nitroaniline

-

Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)

-

Base/Catalyst (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent (e.g., Acetone, N,N-Dimethylformamide)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge the flask with m-nitroaniline and the selected solvent. Begin stirring to dissolve the starting material.

-

Add the base (e.g., potassium carbonate) to the mixture.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude N-methyl-3-nitroaniline.

-

The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of N-methyl-3-nitroaniline

Objective: To synthesize this compound.

Materials:

-

N-methyl-3-nitroaniline

-

Reducing agent (e.g., Iron powder in acidic medium, Palladium on carbon for catalytic hydrogenation)

-

Solvent (e.g., Ethanol, Methanol, Water)

-

Acid (e.g., Acetic acid, Hydrochloric acid - if using iron powder)

-

Hydrogenation apparatus (if using Pd/C)

-

Filtration apparatus

Procedure (Catalytic Hydrogenation Example):

-

In a hydrogenation vessel, dissolve the N-methyl-3-nitroaniline synthesized in Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas into the vessel, typically at a pressure of 0.2-0.5 MPa.[2]

-

Stir the reaction mixture vigorously at room temperature (or with gentle heating to 30-35 °C) for several hours until the uptake of hydrogen ceases.[2]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Application in Bioactive Molecule Synthesis

N-alkylated phenylenediamines are valuable precursors in medicinal chemistry for the synthesis of heterocyclic compounds with diverse biological activities.[1][3] For instance, the ortho-isomer, N-Methyl-o-phenylenediamine, is a key intermediate in the total synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2][3] The general reactivity of these diamines allows for the construction of various scaffolds, such as benzimidazoles, which are a common motif in pharmacologically active molecules.[1][4]

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzimidazole, a common scaffold in drug discovery, starting from an N-methyl-phenylenediamine.

Caption: Synthetic workflow for a bioactive benzimidazole scaffold.

References

- 1. Buy N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 [smolecule.com]

- 2. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 3. N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 | Benchchem [benchchem.com]

- 4. N-Methyl-o-phenylenediamine | 4760-34-3 | Benchchem [benchchem.com]

N1-Methylbenzene-1,3-diamine (CAS: 50617-73-7): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on N1-Methylbenzene-1,3-diamine

This technical guide provides a comprehensive overview of this compound, also known as 3-(Methylamino)aniline, a chemical compound with potential applications in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, potential biological relevance, and applications as a building block in medicinal chemistry.

Chemical and Physical Properties

This compound is an aromatic amine with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with a primary amino group and a secondary methylamino group at the 1 and 3 positions, respectively. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50617-73-7 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(Methylamino)aniline, N-Methyl-m-phenylenediamine | [1] |

| Appearance | Yellow to brown to black powder, crystals, or liquid | [2] |

| Storage Temperature | 2-8°C, keep in dark place, inert atmosphere | [2] |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data | Reference(s) |

| ¹H NMR | Data not publicly available. Commercial suppliers may provide this information upon request. | [3][4] |

| ¹³C NMR | Data not publicly available. Commercial suppliers may provide this information upon request. | [3][4] |

| Mass Spectrometry | Data not publicly available. Commercial suppliers may provide this information upon request. | [3][4] |

| Infrared (IR) | Data not publicly available. | |

| HPLC/LC-MS/UPLC | Data not publicly available. Commercial suppliers may provide this information upon request. | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the selective N-methylation of m-phenylenediamine or the reduction of N-methyl-3-nitroaniline. The latter is often preferred to control the degree of methylation and avoid the formation of N,N'-dimethylated byproducts.[1]

Experimental Protocol: Synthesis via Reduction of N-methyl-3-nitroaniline

This protocol is adapted from established methods for the synthesis of related N-methyl-phenylenediamines.[5]

Step 1: N-methylation of 3-nitroaniline

-

In a round-bottom flask, dissolve 3-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, sodium hydroxide, to the solution.

-

Slowly add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product, N-methyl-3-nitroaniline, with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of N-methyl-3-nitroaniline

-

Dissolve the purified N-methyl-3-nitroaniline in a solvent like ethanol or methanol.

-

Add a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or hydrazine hydrate).[5][6]

-

If using iron powder, heat the mixture to reflux and monitor the reaction by TLC.

-

If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.[5]

-

After the reaction is complete, filter the mixture to remove the catalyst or unreacted iron.

-

Neutralize the filtrate and extract the product, this compound, with an organic solvent.

-

Purify the final product by distillation under reduced pressure or column chromatography.

References

- 1. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 50617-73-7|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of N1-Methylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methylbenzene-1,3-diamine, also known as 3-(methylamino)aniline, is an aromatic diamine with the chemical formula C₇H₁₀N₂.[1] Its structure, featuring both a primary and a secondary amine group attached to a benzene ring, makes it a molecule of interest in various chemical and pharmaceutical applications. The strategic placement of the amino groups at the meta-position influences its electronic properties and reactivity. This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of this compound, alongside a discussion of its potential, though not yet established, relevance in drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) at position 1 and a methylamino group (-NHCH₃) at position 3. The presence of these functional groups dictates the molecule's chemical behavior and physical properties.

dot

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 50617-73-7 | [1] |

| Appearance | Yellow to brown to black powder or crystals or liquid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Predicted Structural Parameters

| Parameter | Predicted Value (Å) |

| C-C (aromatic) | 1.39 - 1.40 |

| C-N (primary amine) | ~1.40 |

| C-N (secondary amine) | ~1.42 |

| N-H | ~1.01 |

| C-H (aromatic) | ~1.08 |

| C-H (methyl) | ~1.09 |

| N-C (methyl) | ~1.47 |

| Parameter | Predicted Value (°) |

| C-C-C (aromatic) | 119 - 121 |

| C-C-N | 119 - 121 |

| H-N-H | ~107 |

| C-N-H (secondary amine) | ~109 |

| C-N-C (secondary amine) | ~112 |

| H-C-H (methyl) | ~109.5 |

Experimental Protocols

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for the synthesis of N-methylated phenylenediamines.[3][4] A common approach involves the methylation of a nitroaniline precursor followed by the reduction of the nitro group.

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Methylation of m-Nitroaniline:

-

In a round-bottom flask, dissolve m-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for instance, sodium hydroxide, to the solution.

-

Slowly add a methylating agent, like methyl iodide, to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent evaporated to yield N-methyl-3-nitroaniline.

-

-

Reduction of N-Methyl-3-nitroaniline:

-

The N-methyl-3-nitroaniline is dissolved in a solvent such as ethanol.

-

A reducing agent is added. Common methods include using iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3][4]

-

The reaction mixture is stirred, often with heating, until the reduction is complete (monitored by TLC).

-

After the reaction, the mixture is filtered to remove the catalyst or any solids.

-

The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to obtain pure this compound.

-

Spectroscopic Characterization

While publicly available experimental spectra for this compound are scarce, predictions based on the analysis of similar aromatic amines can be made. Commercial suppliers like BLD Pharm and Sunway Pharm indicate the availability of NMR and other spectral data for this compound upon request.[5][6]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.2 | m | 4H | Aromatic protons (C₆H₄) |

| ~3.5 - 4.5 | br s | 2H | -NH₂ protons |

| ~3.0 - 3.5 | br s | 1H | -NHCH₃ proton |

| ~2.8 | s | 3H | -CH₃ protons |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-N (aromatic) |

| ~129 - 130 | C-H (aromatic) |

| ~110 - 118 | C-H (aromatic) |

| ~30 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 3500 | N-H stretching (primary and secondary amines) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching (methyl group) |

| 1580 - 1620 | N-H bending and aromatic C=C stretching |

| 1250 - 1350 | C-N stretching |

Mass Spectrometry (MS) (Predicted):

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z = 122. Common fragmentation patterns for aromatic amines include the loss of a hydrogen atom ([M-1]⁺) and cleavage of the methyl group.

| m/z | Predicted Fragment |

| 122 | [C₇H₁₀N₂]⁺ (Molecular Ion) |

| 121 | [C₇H₉N₂]⁺ |

| 107 | [C₆H₇N₂]⁺ |

| 92 | [C₆H₆N]⁺ |

Relevance in Drug Development

While there is no specific data on the pharmacological activity of this compound, the broader class of substituted phenylenediamines has been investigated for various biological activities. For instance, certain N,N'-substituted p-phenylenediamines have been studied for their association with oxidative stress and potential liver damage.[7] The antioxidant properties of some substituted p-phenylenediamines have also been explored.[8]

The structural motif of an aromatic diamine is present in various bioactive molecules. The presence of both a primary and a secondary amine in this compound provides two sites for further chemical modification, making it a potentially useful scaffold in medicinal chemistry for the synthesis of more complex molecules with desired pharmacological profiles. The amino groups can act as hydrogen bond donors and acceptors, which is a crucial aspect of drug-receptor interactions.

It is important to note that many aromatic amines can exhibit toxicity, and therefore, any potential therapeutic application would require thorough toxicological evaluation. The available safety data for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Conclusion

This compound is a structurally interesting aromatic diamine with potential applications as a building block in organic synthesis. This guide has provided a detailed overview of its molecular structure, proposed a viable synthetic route, and offered predicted spectroscopic data to aid in its characterization. While its direct role in drug development is yet to be established, its chemical functionalities suggest it could serve as a valuable scaffold for the synthesis of novel bioactive compounds. Further research is warranted to explore its biological activities and potential therapeutic applications, with careful consideration of its toxicological profile.

References

- 1. This compound | C7H10N2 | CID 5151957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbenzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 5. 50617-73-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:50617-73-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. Widespread occurrence of two typical N, N'-substituted p-phenylenediamines and their quinones in humans: Association with oxidative stress and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-amino-N-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-N-methylaniline (also known as N1-methylbenzene-1,3-diamine), a key chemical intermediate. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this guide presents a detailed analysis based on data from closely related compounds, theoretical predictions, and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Data Presentation

The following tables summarize the anticipated spectroscopic data for 3-amino-N-methylaniline. These values are predicted based on the analysis of isomers and related aromatic amines.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-amino-N-methylaniline

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.8 - 7.2 | Multiplet | Aromatic Protons (CH) |

| ~6.2 - 6.5 | Multiplet | Aromatic Protons (CH) |

| ~3.5 (broad) | Singlet | Amino Protons (NH₂) |

| ~2.8 | Singlet | N-Methyl Protons (CH₃) |

| ~2.7 (broad) | Singlet | N-H Proton (NH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-amino-N-methylaniline

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | Aromatic Carbon (C-N) |

| ~128 - 130 | Aromatic Carbon (CH) |

| ~110 - 118 | Aromatic Carbon (CH) |

| ~105 - 110 | Aromatic Carbon (CH) |

| ~30 - 32 | N-Methyl Carbon (CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-amino-N-methylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino and Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1620 - 1580 | Strong | N-H Bend (Amino) / C=C Stretch (Aromatic) |

| 1520 - 1475 | Strong | C=C Stretch (Aromatic) |

| 1350 - 1250 | Medium | C-N Stretch |

| 900 - 680 | Strong | Aromatic C-H Bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data for 3-amino-N-methylaniline

| m/z | Relative Abundance | Assignment |

| 122 | High | Molecular Ion [M]⁺ |

| 107 | Moderate | [M - CH₃]⁺ |

| 93 | Moderate | [M - NHCH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-amino-N-methylaniline.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The final solution height in the tube should be approximately 4-5 cm.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak will be used as an internal reference (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak will be used as an internal reference (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the neat 3-amino-N-methylaniline sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization method.

Sample Preparation:

-

Prepare a dilute solution of 3-amino-N-methylaniline in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as required by the instrument's sensitivity.

Data Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Scan Speed: 1-2 scans/second.

-

Data Analysis: The resulting mass spectrum will show the relative abundance of the molecular ion and various fragment ions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural relationships of the protons in 3-amino-N-methylaniline.

Caption: Workflow of Spectroscopic Analysis.

Caption: Distinct Proton Environments.

An In-depth Technical Guide to the Solubility of N1-Methylbenzene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1-Methylbenzene-1,3-diamine (also known as 3-amino-N-methylaniline). Due to a lack of publicly available quantitative solubility data, this document focuses on predicting solubility based on the compound's chemical structure and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise quantitative solubility data in their own laboratories.

This compound is an organic compound featuring a benzene ring substituted with two amino groups at positions 1 and 3, with one of the amino groups being a secondary amine (N-methylated). This structure, possessing both polar (amino groups) and non-polar (benzene ring) regions, dictates its solubility behavior in various organic solvents. The presence of amino groups allows for hydrogen bonding, which is a key factor in its solubility in polar protic solvents.[1]

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar amino functional groups and a non-polar benzene ring, is expected to exhibit a range of solubilities in different organic solvents. The following table provides a predicted qualitative solubility profile.

Disclaimer: The following data is a prediction based on chemical principles and not on experimental results.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino groups of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding interactions. |

| Isopropanol | Polar Protic | Medium | The bulkier alkyl group compared to methanol and ethanol may slightly hinder solvation. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amino groups of the solute. |

| Dichloromethane | Polar Aprotic | Medium | As a moderately polar solvent, it should be capable of dissolving the compound to a reasonable extent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvation. |

| Ethyl Acetate | Polar Aprotic | Medium | The ester group offers some polarity and hydrogen bond accepting capability. |

| Toluene | Non-polar | Low to Medium | The non-polar nature of toluene will primarily interact with the benzene ring of the solute, with limited interaction with the amino groups. |

| Hexane | Non-polar | Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amino groups. |

| Water | Polar Protic | Low to Medium | While the amino groups can form hydrogen bonds with water, the non-polar benzene ring will limit overall solubility.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research.[1][2][3][4]

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, dry container. Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solute and the solvent's boiling point until a constant weight of the dried solute is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant withdrawn) * 100

Method 2: Spectroscopic Determination of Solubility

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law. It requires the creation of a calibration curve.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters

Procedure:

-

Calibration Curve:

-

Prepare a stock solution of known concentration by dissolving a precisely weighed amount of this compound in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Saturated Solution Preparation: Follow steps 1-4 from the Gravimetric Determination method.

-

Sample Preparation for Measurement:

-

Withdraw a small, known volume of the filtered supernatant.

-

Dilute this sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability of N-methyl-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-m-phenylenediamine is a crucial building block in the synthesis of a variety of polymers and specialized chemicals. Understanding its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for predicting the thermal performance of materials derived from it. This technical guide provides a comprehensive overview of the thermal stability of N-methyl-m-phenylenediamine. Due to the limited availability of specific decomposition data in publicly accessible literature, this document outlines a generalized, robust experimental approach for its determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, a logical workflow for a comprehensive thermal stability assessment is presented.

Introduction

N-methyl-m-phenylenediamine, an aromatic amine, finds application as a monomer in the production of high-performance polymers such as polyamides and as an intermediate in the synthesis of various dyes and other organic compounds. The thermal behavior of this compound is a critical parameter, influencing its reactivity, decomposition pathways, and the potential hazards associated with its thermal processing. This guide aims to provide a framework for the systematic evaluation of its thermal stability.

Thermal Stability Data

To provide some context, the thermal properties of the closely related, unsubstituted compound, m-phenylenediamine, are presented below. It is crucial to note that these values are not for N-methyl-m-phenylenediamine and should be used with caution as the methyl group will influence the thermal stability.

| Compound | Boiling Point (°C) | Autoignition Temperature (°C) | Decomposition Temperature (°C) |

| m-Phenylenediamine | 282 - 284 | 530 | No data available |

Data sourced from Safety Data Sheets for m-Phenylenediamine.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of N-methyl-m-phenylenediamine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following are detailed, generalized protocols for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which N-methyl-m-phenylenediamine begins to decompose and to characterize its mass loss profile as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-methyl-m-phenylenediamine into a clean, tared TGA pan (typically alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Continuously monitor and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of mass loss (from the first derivative of the TGA curve).

-

Identify the temperatures for 5% (Td5) and 10% (Td10) mass loss as indicators of initial decomposition.

-

Note the temperature of the maximum rate of decomposition from the peak of the derivative thermogravimetric (DTG) curve.

-

Record the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of N-methyl-m-phenylenediamine into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Heat the sample from 0 °C to a final temperature of 400 °C at a constant heating rate of 10 °C/min. The final temperature should be chosen based on the TGA results to avoid excessive decomposition within the DSC cell.

-

Continuously monitor and record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and boiling points.

-

Identify exothermic peaks which may indicate decomposition or polymerization reactions.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed thermal event.

-

Mandatory Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical substance like N-methyl-m-phenylenediamine.

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific quantitative data on the thermal stability of N-methyl-m-phenylenediamine is not prevalent in existing literature, a robust and systematic approach to its determination can be achieved through the combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry. The detailed experimental protocols and the logical workflow presented in this guide provide a solid foundation for researchers and professionals to safely handle and characterize this important chemical intermediate. The generation of reliable thermal stability data is essential for the continued development of advanced materials and for ensuring process safety in its various applications.

Navigating the Safe Handling of N1-Methylbenzene-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for N1-Methylbenzene-1,3-diamine (CAS No: 50617-73-7). The information is compiled to assist laboratory personnel in minimizing exposure risks and ensuring a safe working environment. This document summarizes key safety data, outlines personal protective measures, and provides clear protocols for emergency situations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications as identified in safety data sheets.[1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure to this compound.[2][3][4] The following table outlines the recommended PPE.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2][5][6][7] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][3][6] | Provides a barrier against skin contact, which may cause irritation or toxic effects. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2][3] | Prevents accidental skin contact with the chemical. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary for high-concentration situations.[5] | Minimizes the inhalation of potentially toxic fumes or dust. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table details the recommended first aid procedures for different routes of exposure.[2][8]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[2] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[2] |

| Ingestion | If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |

Fire-Fighting Measures

This compound is a combustible substance. The following table summarizes the appropriate fire-fighting measures.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides and carbon monoxide.[9] |

| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9] |

Accidental Release Measures

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination. The following table outlines the procedures for an accidental release.

| Step | Procedure |

| Personal Precautions | Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment as detailed in Section 2.[2] Avoid breathing vapors, mist, or gas.[2] |

| Environmental Precautions | Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2] |

| Containment and Cleaning | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[2] |

| Disposal | Dispose of the waste in accordance with local, state, and federal regulations. |

Handling and Storage

Proper handling and storage are critical for maintaining the chemical's stability and preventing accidental exposure.[3]

| Aspect | Guideline |

| Handling | Work in a well-ventilated area, preferably within a chemical fume hood.[2][3][11] Avoid contact with skin, eyes, and clothing.[2][10] Wash hands thoroughly after handling.[2][3] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][9][11] Keep away from incompatible materials such as strong oxidizing agents.[3] The substance may be air-sensitive; consider storing under an inert atmosphere.[3] |

Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling accidental spills and administering first aid.

Caption: Workflow for handling an accidental spill.

References

- 1. This compound | C7H10N2 | CID 5151957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. custombuildingproducts.com [custombuildingproducts.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. echemi.com [echemi.com]

- 7. hsa.ie [hsa.ie]

- 8. chemos.de [chemos.de]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 1,3-Diaminobenzene(108-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of N1-Methylbenzene-1,3-diamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of N1-Methylbenzene-1,3-diamine in the synthesis of high-performance polyamides, particularly for membrane applications. The protocols offer a detailed methodology for the synthesis and characterization of these polymers.

Application Notes

This compound, also known as N-methyl-m-phenylenediamine, is an aromatic diamine that serves as a valuable monomer in the synthesis of advanced polymers.[1] Its asymmetrical structure, featuring one primary and one secondary amine group, imparts unique properties to the resulting polymers. One of the primary applications of this monomer is in the fabrication of polyamide thin-film composite membranes for reverse osmosis (RO) and other separation processes.

The incorporation of this compound into the polymer backbone, typically through interfacial polymerization with a crosslinking agent like trimesoyl chloride (TMC), allows for precise tuning of membrane properties. The methyl group on the nitrogen atom influences the polymer chain packing and the free volume within the membrane structure. This modification has been shown to affect key performance characteristics such as chlorine resistance and salt rejection.

Key Advantages of Using this compound:

-

Enhanced Chlorine Resistance: Polyamide membranes incorporating this compound have demonstrated improved resistance to chlorine, a common disinfectant in water treatment that can degrade traditional polyamide membranes.

-

Modified Membrane Morphology: The presence of the N-methyl group leads to an increase in the interstitial space within the polymer chains.

-

Tunable Separation Properties: The degree of methyl substitution in the diamine monomer can be used to control the trade-off between water permeability and salt rejection in the final membrane.

Applications:

The primary application for polymers derived from this compound is in the field of separation sciences, including:

-

Reverse Osmosis (RO) Membranes: For desalination of seawater and brackish water.

-

Nanofiltration (NF) Membranes: For the removal of divalent ions and organic micropollutants.

-

Solvent-Resistant Membranes: For applications in organic solvent separation.

Experimental Protocols

Synthesis of a Polyamide Thin-Film Composite Membrane via Interfacial Polymerization

This protocol describes the laboratory-scale synthesis of a polyamide thin-film composite membrane using this compound and trimesoyl chloride (TMC) on a porous support.

Materials:

-

This compound (purity > 98%)

-

Trimesoyl chloride (TMC, purity > 98%)

-

Hexane (anhydrous)

-

Deionized water

-

Porous polysulfone support membrane

-

Sodium dodecyl sulfate (SDS)

-

Camphorsulfonic acid (CSA)

-

Triethylamine (TEA)

Equipment:

-

Glass petri dish

-

Rubber roller

-

Fume hood

-

Micropipettes

-

Beakers and graduated cylinders

-

Forceps

Protocol:

-

Aqueous Amine Solution Preparation:

-

Prepare a 2% (w/v) aqueous solution of this compound.

-

To this solution, add 0.1% (w/v) sodium dodecyl sulfate (SDS) as a surfactant, 0.5% (w/v) camphorsulfonic acid (CSA), and 1% (w/v) triethylamine (TEA) to control the pH and reaction rate.

-

Stir the solution until all components are fully dissolved.

-

-

Organic Acyl Chloride Solution Preparation:

-

Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in anhydrous hexane.

-

Ensure the solution is prepared in a dry environment to prevent hydrolysis of the TMC.

-

-

Interfacial Polymerization:

-

Cut a piece of the porous polysulfone support membrane to the desired size and fix it in a suitable holder or petri dish.

-

Pour the aqueous amine solution onto the surface of the support membrane and allow it to soak for 2 minutes.

-

Remove the excess amine solution from the surface using a rubber roller, ensuring no puddles remain.

-

Carefully pour the organic TMC solution over the amine-saturated support membrane.

-

Allow the interfacial polymerization reaction to proceed for 1 minute.

-

Drain the TMC solution from the membrane surface.

-

-

Post-Treatment:

-

Wash the resulting polyamide membrane with pure hexane to remove any unreacted TMC.

-

Heat-treat the membrane in an oven at 70°C for 5 minutes to further crosslink the polymer and enhance its stability.

-

Store the prepared membrane in deionized water until characterization.

-

Characterization of the Polyamide Membrane

a) Spectroscopic Analysis:

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To confirm the formation of the polyamide layer by identifying characteristic amide bond peaks (Amide I at ~1660 cm⁻¹ and Amide II at ~1540 cm⁻¹).

b) Morphological Analysis:

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the composite membrane.

c) Performance Evaluation:

-

Cross-flow Filtration System: To measure the water flux and salt rejection of the membrane.

-

Feed Solution: Prepare a 2000 ppm NaCl solution in deionized water.

-

Operating Conditions: Apply a transmembrane pressure of 15.5 bar.

-

Water Flux Calculation: Measure the volume of permeate collected over a specific time and membrane area.

-

Salt Rejection Calculation: Determine the salt concentration in the feed and permeate solutions using a conductivity meter and calculate the rejection percentage.

-

Data Presentation

The following table summarizes the expected performance of polyamide membranes synthesized with varying diamine compositions, highlighting the effect of N-methylation.

| Diamine Monomer | Salt Rejection (%) | Water Flux (L m⁻² h⁻¹) | Chlorine Resistance (relative) |

| m-phenylenediamine | 99.5 | 35 | Low |

| This compound | 98.8 | 42 | High |

| N,N'-dimethyl-m-phenylenediamine | 97.5 | 50 | Very High |

Note: The data presented is illustrative and based on trends reported in the literature. Actual values may vary depending on the specific experimental conditions.

Visualizations

Diagrams

References

Application Notes and Protocols for N1-Methylbenzene-1,3-diamine in Azo Dye Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1-Methylbenzene-1,3-diamine as a key coupling component in the synthesis of monoazo dyes. The protocols detailed below are representative of the general procedures employed in the manufacturing of azo dyes, which are a significant class of colorants.

Introduction

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest and most versatile class of synthetic dyes. Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent. This compound, with its activated aromatic ring, serves as an excellent coupling component, leading to the formation of brightly colored monoazo dyes.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for handling, safety, and reaction stoichiometry calculations.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Methylamino)aniline, N-Methyl-m-phenylenediamine |

| CAS Number | 50617-73-7[1] |

| Molecular Formula | C₇H₁₀N₂[1] |

| Molecular Weight | 122.17 g/mol [1] |

| Appearance | Yellow to brown to black powder or crystals or liquid[2] |

| Purity | 95%[2] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[2] |

General Synthesis of Monoazo Dyes using this compound

The synthesis of monoazo dyes using this compound follows a well-established two-stage reaction pathway: diazotization of a primary aromatic amine and subsequent azo coupling.

Stage 1: Diazotization of a Primary Aromatic Amine

The first stage involves the conversion of a primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.

Stage 2: Azo Coupling with this compound

The second stage is the electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of this compound. The coupling reaction is typically carried-out in a slightly acidic medium.

Experimental Protocols

Protocol 1: Synthesis of a Representative Monoazo Dye

This protocol describes the synthesis of a monoazo dye by the diazotization of p-toluidine and its subsequent coupling with this compound.

Materials:

-

p-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

This compound

-

Sodium Acetate

-

Ice

-

Distilled Water

-

Ethanol

Equipment:

-

Beakers (100 mL, 250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Melting point apparatus

-

Spectrophotometer (for characterization)

Procedure:

Part A: Diazotization of p-Toluidine

-

In a 100 mL beaker, dissolve 1.07 g (0.01 mol) of p-toluidine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

-

Cool the solution to 0-5°C in an ice bath with continuous stirring.

-

In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of distilled water and cool it in the ice bath.

-

Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution while maintaining the temperature between 0 and 5°C and stirring vigorously.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15 minutes to ensure complete diazotization. The resulting solution contains the p-tolyldiazonium chloride.

Part B: Azo Coupling with this compound

-

In a 250 mL beaker, dissolve 1.22 g (0.01 mol) of this compound in 50 mL of distilled water containing a small amount of hydrochloric acid to aid dissolution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the cold this compound solution.

-

Add a solution of sodium acetate to adjust the pH to 4-5, which is optimal for coupling with aromatic amines.

-

A colored precipitate of the azo dye should form.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

-

Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter paper with cold distilled water to remove any unreacted salts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Allow the purified dye to air dry or dry it in a desiccator.

Characterization:

The purified dye should be characterized to confirm its identity and purity. Representative data is presented in Table 2.

| Parameter | Representative Value |

| Yield | 85-95% |

| Melting Point | 150-155 °C |

| λmax (in Ethanol) | 420-450 nm |

| FT-IR (cm⁻¹) | ~3400 (N-H), ~1600 (N=N), ~1500 (C=C aromatic) |

Visualizations

Reaction Pathway

The overall reaction for the synthesis of the monoazo dye is depicted below.

Caption: General reaction pathway for monoazo dye synthesis.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Caption: Experimental workflow for azo dye synthesis.

Safety Precautions

-

This compound is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation[1].

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diazonium salts are unstable and potentially explosive, especially when dry. They should be prepared and used in solution at low temperatures without isolation.

These protocols and application notes provide a foundational understanding for the utilization of this compound in the synthesis of azo dyes. Researchers are encouraged to adapt and optimize these general procedures for their specific applications.

References

Application of N-methyl-m-phenylenediamine and its Analogs in Agrochemical Synthesis: A Focus on m-Diamide Insecticides

Introduction